Home > Products > Screening Compounds P132861 > 2-[2-(6-bromo-1,3-benzodioxol-5-yl)vinyl]-8-quinolinyl acetate
2-[2-(6-bromo-1,3-benzodioxol-5-yl)vinyl]-8-quinolinyl acetate -

2-[2-(6-bromo-1,3-benzodioxol-5-yl)vinyl]-8-quinolinyl acetate

Catalog Number: EVT-5572587
CAS Number:
Molecular Formula: C20H14BrNO4
Molecular Weight: 412.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(2S)-1-[4-(2-{6-Amino-8-[(6-bromo-1,3-benzodioxol-5-yl)sulfanyl]-9H-purin-9-yl}ethyl)piperidin-1-yl]-2-hydroxypropan-1-one (MPC-3100)

Compound Description: MPC-3100 is a purine-based inhibitor of heat shock protein 90 (Hsp90) []. It exhibits good in vitro and in vivo activity, demonstrating a characteristic molecular biomarker signature of Hsp90 inhibition. MPC-3100 is orally bioavailable and displays favorable pharmacokinetic properties, leading to its selection as a clinical candidate for cancer treatment [].

Relevance: Both MPC-3100 and the target compound, 2-[2-(6-bromo-1,3-benzodioxol-5-yl)vinyl]-8-quinolinyl acetate, share the 6-bromo-1,3-benzodioxol-5-yl moiety as a key structural component []. This shared structural element suggests potential similarities in their physicochemical properties and potential biological activities.

3-[(2E)-3-(1,3-Benzodioxol-5-yl)prop-2-enoyl]tropolone

Compound Description: This compound serves as a key synthetic intermediate in the synthesis of various bromo-, arylazo-, and heterocyclic fused troponoid compounds containing a 1,3-benzodioxole system [].

Relevance: This compound is structurally similar to 2-[2-(6-bromo-1,3-benzodioxol-5-yl)vinyl]-8-quinolinyl acetate. Both share the central 1,3-benzodioxol-5-yl)prop-2-enyl moiety, differing in the substitution at the terminal phenyl ring (unsubstituted vs. bromo and acetoxyquinoline substituents) [].

(3aS,4R,9bR*)-4-(6-Bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-3H-cyclopenta [c] quinolone (G15)

Compound Description: G15 acts as an antagonist of the G protein-coupled estrogen receptor-1 (GPER-1) [, , , ]. Studies have demonstrated that G15 effectively blocks pain-related aversion in rodents when administered to the rostral anterior cingulate cortex []. Additionally, it has been shown to inhibit aldosterone synthesis in human adrenocortical tissues [].

Relevance: This compound shares the 6-bromo-1,3-benzodioxol-5-yl substituent with 2-[2-(6-bromo-1,3-benzodioxol-5-yl)vinyl]-8-quinolinyl acetate [, , , ]. Despite the structural differences in the core scaffold, the presence of this shared pharmacophore suggests the possibility of overlapping biological activities or targets.

(±)-1-([3aR,4S,9bS*]-4-(6-bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta [c]quinolin-8-yl)-ethanone (G1)

Compound Description: G1 is an agonist of the G protein-coupled estrogen receptor-1 (GPER-1) [, ]. When administered directly into the rostral anterior cingulate cortex of rodents, G1 induces conditioned place avoidance without affecting mechanical or thermal sensitivity []. It also stimulates aldosterone synthesis in human adrenocortical cells through GPER-1 and protein kinase A signaling [].

Relevance: This compound is structurally related to 2-[2-(6-bromo-1,3-benzodioxol-5-yl)vinyl]-8-quinolinyl acetate, both containing the 6-bromo-1,3-benzodioxol-5-yl pharmacophore [, ]. While the core scaffold differs, the shared substituent highlights a possible commonality in their biological targets or mechanisms of action.

Properties

Product Name

2-[2-(6-bromo-1,3-benzodioxol-5-yl)vinyl]-8-quinolinyl acetate

IUPAC Name

[2-[(E)-2-(6-bromo-1,3-benzodioxol-5-yl)ethenyl]quinolin-8-yl] acetate

Molecular Formula

C20H14BrNO4

Molecular Weight

412.2 g/mol

InChI

InChI=1S/C20H14BrNO4/c1-12(23)26-17-4-2-3-13-5-7-15(22-20(13)17)8-6-14-9-18-19(10-16(14)21)25-11-24-18/h2-10H,11H2,1H3/b8-6+

InChI Key

ILNSIMXCQOYFLG-SOFGYWHQSA-N

SMILES

CC(=O)OC1=CC=CC2=C1N=C(C=C2)C=CC3=CC4=C(C=C3Br)OCO4

Canonical SMILES

CC(=O)OC1=CC=CC2=C1N=C(C=C2)C=CC3=CC4=C(C=C3Br)OCO4

Isomeric SMILES

CC(=O)OC1=CC=CC2=C1N=C(C=C2)/C=C/C3=CC4=C(C=C3Br)OCO4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.